Cas no 87976-86-1 (4-Aminocyclohexanone)

4-Aminocyclohexanone 化学的及び物理的性質
名前と識別子
-
- 4-Aminocyclohexanone
- 4-AMINO CYCLOHEXANONE HCL
- 4-aminocyclohexan-1-one
- Cyclohexanone, 4-amino-
- Cyclohexanone,4-amino
- 4-Amino-cyclohexanone
- 4-Aminocyclohexanone (ACI)
- DB-077154
- 87976-86-1
- 4-amino cyclohexanone
- EEJ8TH9DFU
- SCHEMBL942587
- 4-aminocyclohexanone, AldrichCPR
- DTXSID30432734
- SY039101
- CS-0106163
- OTCYOBLTAQTFPW-UHFFFAOYSA-N
- EN300-216165
- MFCD06659766
- AKOS006294120
- SB39323
-
- MDL: MFCD06659765
- インチ: 1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2
- InChIKey: OTCYOBLTAQTFPW-UHFFFAOYSA-N
- SMILES: O=C1CCC(N)CC1
計算された属性
- 精确分子量: 113.08400
- 同位素质量: 113.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 90.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- 密度みつど: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 199.2±33.0 ºC (760 Torr),
- フラッシュポイント: 74.3±25.4 ºC,
- Solubility: 可溶性(135 g/l)(25ºC)、
- PSA: 43.09000
- LogP: 1.15710
4-Aminocyclohexanone Security Information
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
- 储存条件:Sealed in dry,2-8°C(BD94125)
4-Aminocyclohexanone 税関データ
- 税関コード:2922399090
- 税関データ:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Aminocyclohexanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0342-1g |
4-Amino-cyclohexanone |
87976-86-1 | 96% | 1g |
¥437.2 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0342-25g |
4-Amino-cyclohexanone |
87976-86-1 | 96% | 25g |
¥3322.7 | 2025-01-21 | |
Enamine | EN300-216165-10.0g |
4-aminocyclohexan-1-one |
87976-86-1 | 10.0g |
$200.0 | 2023-02-22 | ||
Parkway Scientific | YB-286-3g |
4-Aminocyclohexanone HCl |
87976-86-1 | > 95% | 3g |
$295 | 2024-05-21 | |
eNovation Chemicals LLC | D500586-1g |
4-AMinocyclohexanone HCl |
87976-86-1 | 97% | 1g |
$180 | 2024-05-24 | |
TRC | A604663-100mg |
4-Aminocyclohexanone |
87976-86-1 | 100mg |
$ 115.00 | 2023-04-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0342-5g |
4-Amino-cyclohexanone |
87976-86-1 | 96% | 5g |
975.25CNY | 2021-05-07 | |
Chemenu | CM373696-5g |
4-Aminocyclohexanone |
87976-86-1 | 95%+ | 5g |
$141 | 2023-02-01 | |
Enamine | EN300-216165-5g |
4-aminocyclohexan-1-one |
87976-86-1 | 5g |
$108.0 | 2023-09-16 | ||
TRC | A604663-500mg |
4-Aminocyclohexanone |
87976-86-1 | 500mg |
$ 454.00 | 2023-04-19 |
4-Aminocyclohexanone 合成方法
Synthetic Circuit 1
1.2 0 °C; 3 h, > 0 °C
2.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
3.2 Reagents: Iodine ; 0 °C
4.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt
4.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
4.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
5.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
5.2 Reagents: Water ; 3 h, 60 °C
5.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Iodine ; 0 °C
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt
2.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
2.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
3.2 Reagents: Water ; 3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
Synthetic Circuit 4
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
2.2 Reagents: Iodine ; 0 °C
3.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt
3.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
3.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
4.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
4.2 Reagents: Water ; 3 h, 60 °C
4.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
Synthetic Circuit 5
1.2 Reagents: Water ; 3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
2.1 -
Synthetic Circuit 6
1.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
1.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
2.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
2.2 Reagents: Water ; 3 h, 60 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
3.1 -
Synthetic Circuit 7
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt
2.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
2.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
3.2 Reagents: Water ; 3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
Synthetic Circuit 8
1.2 Reagents: Water ; 3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
Synthetic Circuit 9
2.1 Reagents: Pyridine , Hydroxyamine hydrochloride ; 0 °C; 2 h, 70 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Acetone ; 15 min, 0 °C
3.2 0 °C; 3 h, > 0 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
5.2 Reagents: Iodine ; 0 °C
6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt
6.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
6.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
7.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
7.2 Reagents: Water ; 3 h, 60 °C
7.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
Synthetic Circuit 10
1.2 Reagents: Water ; 3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
2.1 Reagents: Pyridine , Hydroxyamine hydrochloride ; 0 °C; 2 h, 70 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Acetone ; 15 min, 0 °C
3.2 0 °C; 3 h, > 0 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
5.2 Reagents: Iodine ; 0 °C
6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt
6.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
6.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
7.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
7.2 Reagents: Water ; 3 h, 60 °C
7.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
Synthetic Circuit 11
Synthetic Circuit 12
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Triethylamine Solvents: Acetone ; 15 min, 0 °C
2.2 0 °C; 3 h, > 0 °C
3.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
4.2 Reagents: Iodine ; 0 °C
5.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt
5.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
5.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
6.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
6.2 Reagents: Water ; 3 h, 60 °C
6.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
Synthetic Circuit 13
1.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
1.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
2.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
2.2 Reagents: Water ; 3 h, 60 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
Synthetic Circuit 14
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt
2.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C
2.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C
3.2 Reagents: Water ; 3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C
4.1 -
4-Aminocyclohexanone Raw materials
- Cyclohexanecarboxylic acid, 4-oxo-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
- Piperidine, 1-[(4-methylphenyl)sulfonyl]-4-[3-phenyl-3-(trifluoromethyl)-1-diaziridinyl]-
- 3-Phenyl-3-(trifluoromethyl)diazirine
- 4-oxocyclohexane-1-carboxylic acid
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-hydroxycyclohexanecarboxylate
- 1,1-Dimethylethyl 4-[3-phenyl-3-(trifluoromethyl)-1-diaziridinyl]-1-piperidinecarboxylate
- N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
- tert-butyl N-(4-oxocyclohexyl)carbamate
- 4-aminocyclohexan-1-ol
- 4-hydroxycyclohexane-1-carboxylic acid
- 3-Phenyl-3-(trifluoromethyl)-diaziridine
- 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime
- N-Hydroxyphthalimide
- 2,2,2-Trifluoroacetophenone
- Cyclohexanol, 4-[3-phenyl-3-(trifluoromethyl)-1-diaziridinyl]-
4-Aminocyclohexanone Preparation Products
4-Aminocyclohexanone 関連文献
-
Jinxuan Guo,Zujian Feng,Xiang Liu,Changrong Wang,Pingsheng Huang,Jianhua Zhang,Liandong Deng,Weiwei Wang,Anjie Dong Soft Matter 2020 16 5750
-
2. Synthesis of physoperuvine (8-methyl-8-azabicyclo[3.2.1]octan-1-ol), norphysoperuvine and dehydro-derivatesDavid E. Justice,John R. Malpass J. Chem. Soc. Perkin Trans. 1 1994 2559
-
G. Fodor,R. Dharanipragada Nat. Prod. Rep. 1994 11 443
-
Qinjun Zhang,Xinhuan Lu,Fanfan Yue,Haotian Guo,Congxing Shi,Yiyuan Tao,Jingui Duan,Dan Zhou,Qinghua Xia New J. Chem. 2023 47 3834
87976-86-1 (4-Aminocyclohexanone) Related Products
- 149520-74-1(3-Aminocyclohexanone)
- 19010-87-8(4-Aminopentan-2-one)
- 2171667-20-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid)
- 2171490-90-5(3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 941983-13-7(N-3-(2-oxopiperidin-1-yl)phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 2648982-64-1(methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate)
- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 1823228-03-0(ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate)
- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)
